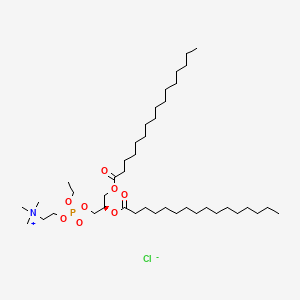
16:0 EPC (chlorure)
Vue d'ensemble
Description
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride is a cationic phospholipid. It is a derivative of phosphatidylcholine, where the phosphate group is esterified with an ethyl group. This compound is known for its low toxicity and biodegradability, making it a valuable component in various scientific and industrial applications .
Applications De Recherche Scientifique
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of lipid bilayers and membrane dynamics.
Biology: Employed in the formation of liposomes for drug delivery systems.
Medicine: Utilized in gene therapy as a transfection reagent.
Industry: Applied in the production of biodegradable surfactants and emulsifiers
Mécanisme D'action
Target of Action
16:0 EPC (Chloride), also known as 1,2-Dipalmitoyl-sn-glycero-3-ethylphosphocholine, chloride L-1162, is a saturated cationic lipid . Its primary targets are DNA and RNA . It functions as a transfecting agent, facilitating the delivery of these nucleic acids into cells .
Mode of Action
The compound interacts with its targets (DNA and RNA) by forming complexes, which are then able to cross the cell membrane . This interaction results in the delivery of the nucleic acids into the cell, enabling genetic manipulation or the introduction of new genetic material .
Result of Action
The primary result of 16:0 EPC (Chloride)'s action is the successful transfection of cells with DNA or RNA . This can lead to various molecular and cellular effects, depending on the nature of the introduced nucleic acids. For example, it could result in the expression of new proteins, the silencing of specific genes, or the production of RNA molecules with regulatory functions .
Analyse Biochimique
Biochemical Properties
16:0 EPC (chloride) plays a significant role in biochemical reactions. It serves as a DNA and RNA transfecting agent . This means it can introduce nucleic acids into cells, a critical process in genetic engineering and gene therapy. It is also used as a co-adjuvant for preparing vaccines and promoting drug delivery
Cellular Effects
Its role as a DNA and RNA transfecting agent suggests that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The stability of 16:0 EPC (chloride) has been reported to be up to one year
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride can be synthesized through the esterification of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with ethyl chloride. The reaction typically involves the use of a strong acid catalyst, such as hydrochloric acid, under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of 2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride involves large-scale esterification processes. The compound is purified through crystallization and filtration techniques to achieve high purity levels. The final product is often stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ethyl group to an ethyl alcohol derivative.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia are employed under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Ethyl alcohol derivatives.
Substitution: Hydroxyl or amine derivatives.
Comparaison Avec Des Composés Similaires
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride can be compared with other similar compounds:
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Lacks the ethyl group, making it less effective in certain applications.
1,2-Dioleoyl-sn-glycero-3-ethylphosphocholine: Contains unsaturated fatty acids, which affect its stability and membrane interactions.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Has shorter fatty acid chains, influencing its physical properties and applications
Conclusion
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and properties make it a valuable tool in research and industry.
Propriétés
IUPAC Name |
2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-ethoxyphosphoryl]oxyethyl-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO8P.ClH/c1-7-10-12-14-16-18-20-22-24-26-28-30-32-34-41(44)47-38-40(39-50-52(46,48-9-3)49-37-36-43(4,5)6)51-42(45)35-33-31-29-27-25-23-21-19-17-15-13-11-8-2;/h40H,7-39H2,1-6H3;1H/q+1;/p-1/t40-,52?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTKXMLARLHZSM-WGVGMMHHSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(OCC)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85ClNO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


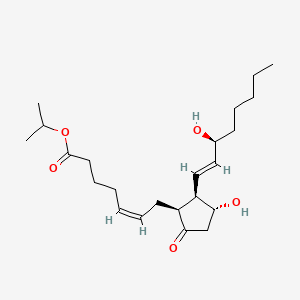
![5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B592964.png)
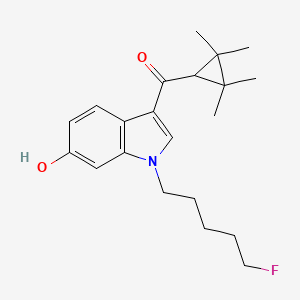
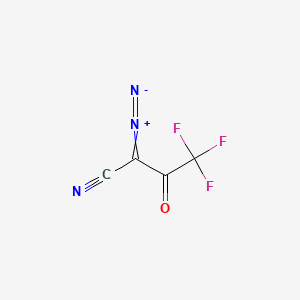


![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)
![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)
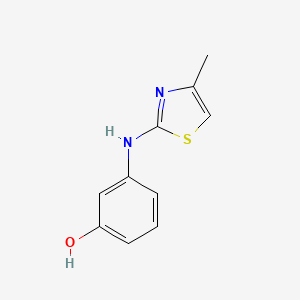
![Methyl 1-azaspiro[2.4]heptane-2-carboxylate](/img/structure/B592984.png)
